Product packaging for 7-Chloro-6-methylpteridine-2,4-diamine(Cat. No.:)

7-Chloro-6-methylpteridine-2,4-diamine

Cat. No.: B13217065
M. Wt: 210.62 g/mol
InChI Key: ZLXIPYLDYXKNHN-UHFFFAOYSA-N
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Description

7-Chloro-6-methylpteridine-2,4-diamine is a useful research compound. Its molecular formula is C7H7ClN6 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN6 B13217065 7-Chloro-6-methylpteridine-2,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN6

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-6-methylpteridine-2,4-diamine

InChI

InChI=1S/C7H7ClN6/c1-2-4(8)12-6-3(11-2)5(9)13-7(10)14-6/h1H3,(H4,9,10,12,13,14)

InChI Key

ZLXIPYLDYXKNHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Chloro 6 Methylpteridine 2,4 Diamine

General Synthetic Routes for Pteridine-2,4-diamine Derivatives

The synthesis of the pteridine-2,4-diamine core can be achieved through several established routes, most commonly involving the condensation of a substituted pyrimidine (B1678525) with a reactive dicarbonyl compound or its equivalent. A prevalent method is the Taylor synthesis, which involves the reaction of a 2-amino-3-cyano-5-substituted pyrazine (B50134) with guanidine.

Another classical and widely employed approach is the Timmis synthesis, which utilizes the condensation of a 4,5-diaminopyrimidine (B145471) with a suitable α,β-dicarbonyl compound. The specific nature of the substituents on both the pyrimidine and the dicarbonyl precursor dictates the final substitution pattern of the resulting pteridine (B1203161) ring. For instance, the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) with a dicarbonyl compound is a common strategy to introduce amino groups at the 2 and 4 positions of the pteridine nucleus.

Specific Synthetic Pathways to 6-(Chloromethyl)pteridine-2,4-diamine and Analogs

The synthesis of 6-(chloromethyl)pteridine-2,4-diamine is a multi-step process that typically begins with the construction of a precursor molecule, 2,4-diamino-6-hydroxymethylpteridine. This precursor is then subjected to a halogenation reaction to yield the desired chloromethyl derivative.

Precursor Chemistry and Starting Material Derivatization

The primary route to 2,4-diamino-6-hydroxymethylpteridine involves the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone. google.comgoogle.com The reaction conditions, particularly the pH, are critical to favor the formation of the desired 6-substituted isomer over the 7-substituted byproduct. google.com Maintaining a pH of around 3.0 has been shown to produce a significantly higher ratio of the 6-hydroxymethyl isomer. google.com

An alternative approach involves the reaction of 2,4,5,6-tetraaminopyrimidine with 1,1-dichloroacetone, which leads to the formation of 2,4-diamino-6-methylpteridine. googleapis.com This methylpteridine derivative can then be halogenated in a subsequent step.

Table 1: Key Precursors and their Synthetic Routes

PrecursorStarting MaterialsKey Reaction Conditions
2,4-Diamino-6-hydroxymethylpteridine2,4,5,6-Tetraaminopyrimidine, DihydroxyacetonepH ~3.0
2,4-Diamino-6-methylpteridine2,4,5,6-Tetraaminopyrimidine, 1,1-Dichloroacetone-

Once the 2,4-diamino-6-hydroxymethylpteridine precursor is obtained, it is converted to 6-(chloromethyl)pteridine-2,4-diamine via a halogenation reaction. A common method for this transformation is the use of thionyl chloride (SOCl₂). This reaction effectively replaces the hydroxyl group of the hydroxymethyl substituent with a chlorine atom.

Reaction Conditions and Optimization Strategies (e.g., Microwave-Assisted Synthesis)

Traditional synthetic methods for pteridine derivatives often require long reaction times and high temperatures. To address these limitations, microwave-assisted synthesis has emerged as a valuable tool for accelerating these reactions. While specific microwave-assisted protocols for the synthesis of 6-(chloromethyl)pteridine-2,4-diamine are not extensively detailed in the available literature, the application of microwave irradiation to the synthesis of other heterocyclic systems, including pteridine analogs, suggests its potential for optimizing the synthesis of this compound. Microwave heating can lead to faster reaction rates, higher yields, and improved purity of the final product.

Functional Group Interconversions and Selective Derivatization at Pteridine Core Positions

The 6-(chloromethyl)pteridine-2,4-diamine molecule possesses several reactive sites, including the chloromethyl group and the amino groups at positions 2 and 4. This allows for a variety of functional group interconversions and selective derivatizations.

The chloromethyl group at the 6-position is a highly reactive electrophilic site, making it an excellent handle for introducing a wide range of substituents through nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate. For example, it readily reacts with amines, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is famously exploited in the synthesis of methotrexate, where the chloromethyl group is alkylated with the secondary amine of N-(4-methylaminobenzoyl)-L-glutamic acid.

Table 2: Examples of Reactions Involving the Chloromethyl Group

NucleophileProduct Type
Primary/Secondary Amines6-(Aminomethyl)pteridine derivatives
Thiols6-(Thio-methyl)pteridine derivatives
CarbanionsElongated side chains at the 6-position

The 2- and 4-amino groups of the pteridine ring are nucleophilic and can undergo various reactions, such as acylation, alkylation, and diazotization. The relative reactivity of these two amino groups can be influenced by electronic and steric factors. In general, the 4-amino group is often more susceptible to electrophilic attack than the 2-amino group due to the electronic effects of the pyrazine ring. However, achieving selective derivatization of one amino group over the other can be challenging and may require the use of protecting groups or carefully controlled reaction conditions. While specific studies on the differential reactivity of the amino groups in 6-(chloromethyl)pteridine-2,4-diamine are not extensively reported, general principles of heterocyclic chemistry suggest that selective functionalization is plausible. For instance, protection of the more reactive amino group would allow for the derivatization of the less reactive one, followed by deprotection to yield a selectively modified product.

Comparative Analysis of Synthetic Efficiency with Related Pteridine Scaffolds

The synthetic efficiency of routes leading to halogenated 2,4-diaminopteridines, such as 7-Chloro-6-methylpteridine-2,4-diamine, is critically influenced by factors including regioselectivity, reaction conditions, and the nature of the starting materials. An analysis of related pteridine scaffolds reveals significant variations in yields and purity, offering insights into the challenges and potential strategies for optimizing the synthesis of the target compound.

A primary challenge in pteridine synthesis is controlling the substitution pattern on the pyrazine ring, particularly avoiding the formation of unwanted isomers. The classical condensation of 2,4,5,6-tetraaminopyrimidine with a three-carbon synthon is a common strategy, but its efficiency is highly dependent on the reaction conditions. For instance, in the synthesis of the key intermediate 2,4-diamino-6-hydroxymethylpteridine, the reaction pH is a critical parameter.

Early methods using an acetate (B1210297) buffer were found to promote deleterious isomerization. google.com A significant improvement was achieved by eliminating the buffer and maintaining a strict pH of 5.5 ± 0.2, which minimizes the formation of the 7-hydroxymethyl isomer and the 6-methylpteridine byproduct. google.com Further optimization demonstrated that lowering the pH to approximately 3.0 and using pure molecular oxygen as the oxidant instead of air could dramatically improve the isomeric ratio of the desired 6-hydroxymethyl product over the 7-hydroxymethyl isomer to around 20:1, with yields in the range of 60-75%. google.comnih.gov

Another synthetic approach involves starting with a precursor that already contains the methyl group, such as 2,4-diamino-6-methylpteridine. This compound can be synthesized from 2,4,5,6-tetraaminopyrimidine and 1,1-dichloroacetone. This method is reported to produce an NMR-pure product, notably free of the 7-isomer, with yields between 50% and 61%. googleapis.com This circumvents the isomerization issue inherent in the dihydroxyacetone condensation method.

The subsequent halogenation of these intermediates presents another point of comparison for synthetic efficiency. The conversion of 2,4-diamino-6-hydroxymethylpteridine to its 6-chloromethyl derivative using thionyl chloride has been described as inefficient, resulting in a contaminated product and poor yields. googleapis.comjustia.com A somewhat more selective, though still challenging, route is the conversion to 2,4-diamino-6-bromomethylpteridine from the 6-hydroxymethyl precursor, which proceeds with an approximate 36% yield. googleapis.comjustia.com An alternative is the direct bromination of 2,4-diamino-6-methylpteridine. googleapis.com

A distinct and highly efficient method for introducing a chlorine atom at the 6-position involves the rearrangement of a pterin (B48896) 8-oxide. sci-hub.se Treatment of pterin 8-oxide with acetyl chloride in trifluoroacetic acid can yield 6-chloropterin hydrochloride in 98% yield. sci-hub.se This approach, if applicable to the 2,4-diamino substituted scaffold, would represent a significant increase in efficiency compared to the halogenation of pre-formed hydroxymethyl or methylpteridines.

The following tables provide a comparative summary of the reaction parameters and yields for the synthesis of key pteridine intermediates.

Table 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine via Condensation

Starting MaterialsKey Reagents/ConditionsYieldKey Findings
2,4,5,6-Tetraaminopyrimidine + DihydroxyacetoneStrict pH control at 5.5 ± 0.2, elimination of acetate bufferImproved yieldMinimizes formation of 7-hydroxymethyl and 6-methyl isomers. google.com
2,4,5,6-Tetraaminopyrimidine + DihydroxyacetonepH regulated to 2.5-5.4 (optimum ~3.0), molecular oxygen as oxidant60-75%Achieves a 20:1 ratio of the desired 6-hydroxymethyl isomer over the 7-hydroxymethyl isomer. google.com

Table 2: Synthesis of Halogenated and Methyl-Pteridine Scaffolds

PrecursorReactionKey ReagentsYieldKey Findings
2,4,5,6-TetraaminopyrimidineCondensation with 1,1-dichloroacetoneNaOH, NaHCO3 or NH4OH in water50-61%Produces isomer-free 2,4-diamino-6-methylpteridine. googleapis.com
2,4-Diamino-6-hydroxymethylpteridineChlorinationThionyl chloride (SOCl₂)LowReaction proceeds poorly, yielding contaminated product. googleapis.comjustia.com
2,4-Diamino-6-hydroxymethylpteridineBrominationTriphenylphosphine dibromide~36%More selective than chlorination but requires stoichiometric excess of reagent. googleapis.comjustia.com
Pterin 8-oxideRearrangement and ChlorinationAcetyl chloride, trifluoroacetic acid98%Highly efficient route to 6-chloropterin, a related scaffold. sci-hub.se

Molecular Mechanisms and Biological Target Interactions of 7 Chloro 6 Methylpteridine 2,4 Diamine

Enzymatic Inhibition Profiles and Kinetics

The 2,4-diaminopteridine (B74722) core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with enzymes of the folate pathway, such as Pteridine (B1203161) Reductase 1 (PTR1) and Dihydrofolate Reductase (DHFR).

PTR1 is a key enzyme in protozoan parasites like Leishmania and Trypanosoma. It provides a metabolic bypass for DHFR, allowing parasites to survive even when DHFR is inhibited. Consequently, dual inhibition of both PTR1 and DHFR is a significant strategy in developing anti-parasitic agents. ijrpr.com

The binding of 2,4-diaminopteridine derivatives to the PTR1 active site is well-characterized. The enzyme utilizes an ordered sequential mechanism where the cofactor, NADPH, must bind first to create the substrate-binding site. nih.gov The planar pteridine ring of the inhibitor then slots into a hydrophobic cavity, forming a characteristic π-stacking interaction, or "π-sandwich," between the nicotinamide (B372718) ring of the cofactor on one side and the aromatic side chain of a Phenylalanine residue (Phe97 in T. brucei) on the other. nih.govtandfonline.com

This core interaction is stabilized by a network of hydrogen bonds between the 2,4-diamino groups of the inhibitor and surrounding amino acid residues and the cofactor itself. tandfonline.com Substituents on the pteridine ring play a crucial role in optimizing binding affinity and selectivity. For instance, in a related compound, a chloro-substituent was observed to pack against the hydrophobic residues Leu209 and Pro210, enhancing its interaction within the binding pocket. tandfonline.com It is hypothesized that the 6-methyl and 7-chloro groups of 7-Chloro-6-methylpteridine-2,4-diamine would occupy similar hydrophobic regions within the active site to increase binding affinity.

While both PTR1 and DHFR are inhibited by compounds containing the 2,4-diaminopyrimidine (B92962) skeleton, their primary sequences and active site structures are different. researchgate.netnih.gov The ability of these compounds to inhibit both enzymes stems from the chemical similarity of the 2,4-diaminopyrimidine nucleus to the natural pterin (B48896) substrates that both enzymes recognize. researchgate.net

Selectivity for parasite PTR1 over host (human) DHFR is a critical goal for therapeutic development to avoid off-target effects. tandfonline.com This selectivity is achieved by exploiting the structural differences between the enzyme active sites. Although they perform analogous functions, the active sites vary in size, shape, and the specific amino acid residues available for interaction. nih.govnih.gov By designing substituents on the pteridine core that form favorable interactions with unique residues in the PTR1 active site—but would cause steric clashes or unfavorable interactions in the more constrained active site of human DHFR—selective inhibition can be achieved.

DHFR is a crucial enzyme in most organisms, responsible for reducing dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and amino acids. wikipedia.org The 2,4-diaminopyrimidine ring of pteridine-based inhibitors acts as a structural mimic of the pterin moiety of the natural substrate, dihydrofolate. wikipedia.org This allows it to fit deep within the enzyme's binding site and form key hydrogen bonds that are essential for potent inhibition. wikipedia.org

Compounds with a 2,4-diaminopyrimidine core are often competitive inhibitors of DHFR. journaltxdbu.com The specificity of these inhibitors for parasite DHFR over human DHFR is a cornerstone of their therapeutic application. Despite a high degree of conservation in the ligand and cofactor binding sites, there are sufficient differences between species. nih.govwikipedia.org For example, studies comparing mouse DHFR with P. carinii DHFR revealed a smaller active-site volume in the mammalian enzyme, which could be exploited to design inhibitors that are more potent against the parasite version. nih.gov The substituents at the 6- and 7-positions of the pteridine ring are therefore critical in determining the compound's specificity profile.

Table 1: Inhibitory Activity of Representative 2,4-Diaminopyrimidine Derivatives Against PTR1 and DHFR from Various Species.
CompoundTarget EnzymeInhibition Constant (Ki or IC50)Reference
2,4-diaminoquinazoline derivativeL. chagasi PTR1Ki = 0.47 µM researchgate.net
2,4-diaminopyrimidine derivativesL. chagasi PTR1Ki = 1.50 - 2.30 µM researchgate.net
2,4-diaminopyrimidine derivativesL. chagasi DHFRKi = 0.28 - 3.00 µM researchgate.net
6-methylpteridine-2,4-diamine (B187981)L. major PTR1Low micromolar range tandfonline.com

Beyond the folate pathway, pteridine-based scaffolds have been investigated for activity against other enzyme families.

Lipoxygenase (LOX): A series of novel N-substituted 2,4-diaminopteridines were evaluated as inhibitors of soybean lipoxygenase, a homolog of mammalian lipoxygenase. nih.govresearchgate.net Several derivatives demonstrated potent inhibition, with IC50 values as low as 100 nM, establishing the 2,4-diaminopteridine core as a new scaffold for lipoxygenase inhibition. nih.govtandfonline.comresearchgate.net This suggests that this compound may also possess activity against this class of enzymes, which are involved in inflammatory pathways.

Janus Kinases (Jak1, Jak2): The Janus kinases are non-receptor tyrosine kinases crucial for cytokine signaling. frontiersin.org While numerous Jak inhibitors have been developed for treating inflammatory diseases, they are typically based on scaffolds such as pyrrolopyrimidine or benzimidazole (B57391) that bind to the ATP-binding site of the kinase. wikipedia.orggoogle.com A review of the literature does not indicate that the 2,4-diaminopteridine scaffold is a recognized inhibitor of Jak1 or Jak2. Therefore, significant activity of this compound against these targets is not expected based on current knowledge.

Pteridine Reductase 1 (PTR1) Inhibition Mechanisms

Potential Alkylating Mechanisms and Biomolecular Interactions

The potential for a compound to act as an alkylating agent depends on the presence of a reactive electrophilic group capable of forming a covalent bond with a nucleophilic site on a biomolecule, such as an amine or thiol group on a protein or nucleic acid.

A closely related analog, 2,4-diamino-6-(chloromethyl)pteridine , possesses a highly reactive chloromethyl group. This group is an effective alkylating moiety because the chlorine atom is a good leaving group, and the adjacent pteridine ring system can stabilize the resulting carbocation intermediate. This reactivity is utilized in chemical synthesis, where the chlorine is readily displaced by nucleophilic amines to create a wide range of derivatives. This same reactivity allows the compound to act as a bioconjugation agent, covalently attaching the pteridine structure to biomolecules through nucleophilic substitution.

In contrast, the specified compound, This compound , features a chlorine atom attached directly to the aromatic pteridine ring (an aryl chloride) and a separate methyl group. Aryl chlorides are significantly less reactive towards nucleophilic substitution than alkyl chlorides (like the one in a chloromethyl group). The C-Cl bond is stronger, and the substitution reaction is energetically unfavorable under physiological conditions. Therefore, this compound is not expected to function as a potent alkylating agent in the same manner as its 6-chloromethyl analog. Its interactions with biomolecular targets are predicted to be primarily non-covalent, driven by the hydrogen bonding and hydrophobic interactions described above.

Antioxidant and Radical Scavenging Activities

There is currently no specific data available from antioxidant or radical scavenging assays for this compound. Studies on other N-substituted 2,4-diaminopteridines have shown that the pteridine core can be a promising scaffold for developing radical scavengers. nih.govnih.gov These studies often involve a series of derivatives to establish structure-activity relationships, but to date, no such investigation appears to have included the this compound compound. Therefore, its potential to mitigate oxidative stress by neutralizing reactive oxygen species remains uncharacterized.

Modulation of Cellular Pathways Relevant to Disease Models

Similarly, there is a lack of research on the specific effects of this compound on cellular pathways implicated in disease. While some 6,7-disubstituted-2,4-diaminopteridines have been identified as inhibitors of enzymes such as PI3 kinase, which is relevant in the context of myocardial infarction, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Furthermore, other related compounds, like 2,4-diamino-6-chloromethylpteridine (B1208208), serve as synthetic precursors to well-known drugs like Methotrexate and are studied for their own biological activities. However, the distinct substitution at the 7-position with a chloro group and at the 6-position with a methyl group in this compound suggests that its biological targets and effects on cellular signaling could be unique. Without dedicated studies, its therapeutic potential in any disease model remains speculative.

Advanced Research Methodologies Applied to 7 Chloro 6 Methylpteridine 2,4 Diamine

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as a powerful tool in the exploration of pteridine (B1203161) derivatives, enabling researchers to predict and analyze their behavior at an atomic level. These in silico methods are crucial for understanding structure-activity relationships and for streamlining the drug discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ijfmr.comnih.gov This method is instrumental in predicting the binding affinity and mode of action of novel compounds based on the 2,4-diaminopteridine (B74722) framework. For 7-Chloro-6-methylpteridine-2,4-diamine, docking studies can elucidate how the molecule fits into the active site of a target enzyme, highlighting key interactions that contribute to its binding.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). ijfmr.com The ligand, this compound, is then computationally placed into the active site of the protein. An algorithm calculates the most stable binding poses, ranked by a scoring function that estimates the binding energy. These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site. For instance, docking of pteridine derivatives into the active site of dihydrofolate reductase (DHFR) or pteridine reductase 1 (PTR1) has been a common strategy to understand their inhibitory mechanism. acs.orgnih.gov

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target

Binding PoseEstimated Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-8.5ASP150, LYS45Hydrogen Bond
1-8.5VAL43, PHE42Hydrophobic Interaction
2-8.1LYS45, SER178Hydrogen Bond
2-8.1PHE48, LEU180Hydrophobic Interaction
3-7.9ASP46Hydrogen Bond, Electrostatic

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale, providing insights into the stability and conformational changes of the complex. nih.gov

Table 2: Typical Output Parameters from a Molecular Dynamics Simulation

ParameterDescriptionTypical Finding for a Stable Complex
Root Mean Square Deviation (RMSD)Measures the average deviation of protein backbone atoms from their initial position over time.The RMSD value plateaus, indicating the complex has reached equilibrium and is structurally stable.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues around their average position.Lower RMSF values in the binding site indicate that the ligand binding has stabilized this region of the protein.
Hydrogen Bond AnalysisTracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time.Key hydrogen bonds identified in docking are shown to be stable and persistent throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For pteridine derivatives, QSAR studies can be used to predict the potency of newly designed analogs of this compound before they are synthesized. nih.gov

To build a QSAR model, a dataset of pteridine analogs with known biological activities (e.g., IC₅₀ values) is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, like partial least squares (PLS), are then used to generate an equation that relates these descriptors to the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of virtual compounds, guiding the selection of the most promising candidates for synthesis and testing.

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be based on the structure of the ligand or the target protein. A virtual library can be designed around the this compound scaffold by computationally introducing a wide variety of substituents at different positions on the pteridine ring.

This virtual library can then be screened against a target protein using high-throughput molecular docking. nih.govresearchgate.net Alternatively, if the key structural features required for binding (the pharmacophore) are known, these features can be used to rapidly filter the library for molecules that possess the correct 3D arrangement of functional groups. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.govresearchgate.net

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques provide direct experimental evidence of ligand-target binding and are essential for validating the predictions made by computational models. These methods measure the physical changes that occur upon the formation of a ligand-protein complex.

Spectroscopic methods are highly sensitive and can provide detailed information about binding affinity, kinetics, and the structural consequences of binding.

Fluorescence Spectroscopy: This technique can be used to monitor the binding of a ligand to a protein. Many proteins contain intrinsic fluorophores, such as tryptophan residues, whose fluorescence emission can be altered upon ligand binding. If this compound binds near a tryptophan residue, it may cause a change (quenching or enhancement) in the protein's fluorescence intensity or a shift in the emission wavelength. By titrating the protein with increasing concentrations of the compound and measuring the change in fluorescence, one can determine the binding affinity (dissociation constant, Kd). In some cases, the ligand itself may be fluorescent, and its properties can change upon binding. For example, a related compound, 2,4-diamino-6,7-dimethylpteridine, has been used as a fluorescent ligand to study binding to RNA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can provide atomic-resolution information about ligand-protein interactions in solution. mdpi.com In one common NMR experiment, a spectrum of the protein is recorded in the absence of the ligand, and then again after the addition of this compound. Amino acid residues in the protein that are involved in binding the ligand will experience a change in their chemical environment, which leads to shifts in their corresponding signals (peaks) in the NMR spectrum. nih.gov This method, known as chemical shift perturbation, allows for the mapping of the ligand-binding site on the protein's surface. More advanced NMR experiments can be used to determine the 3D structure of the ligand-protein complex. nih.gov

Table 3: Comparison of Spectroscopic Techniques for Binding Analysis

TechniquePrincipleInformation ObtainedTypical Application
Fluorescence SpectroscopyMeasures changes in the fluorescence properties of a protein (e.g., tryptophan) or a fluorescent ligand upon complex formation.Binding affinity (Kd), stoichiometry.Rapid and sensitive determination of binding constants.
Nuclear Magnetic Resonance (NMR)Measures the response of atomic nuclei to a magnetic field. Changes in chemical shifts indicate interactions.Binding site mapping, structural details of the interaction at atomic resolution, binding affinity.Detailed structural characterization of ligand-protein complexes in solution.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is a powerful biophysical technique used to measure the heat changes that occur during biomolecular interactions. This method directly determines the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a ligand, such as a pteridine derivative, and a macromolecule, typically a protein. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

A representative thermodynamic analysis of the binding of a 2,4-diaminopteridine derivative (methotrexate) to Escherichia coli Dihydrofolate Reductase (DHFR) in the presence of the cofactor NADPH reveals the energetic forces driving the interaction. The binding is characterized by a favorable enthalpy change, indicating the formation of strong hydrogen bonds and van der Waals interactions between the inhibitor and the enzyme's active site. nih.gov The entropy change also contributes to the binding affinity, reflecting the displacement of water molecules from the binding pocket and conformational changes in the protein upon ligand binding. nih.gov

ParameterValueUnit
Binding Affinity (Ka)1.1 x 108M-1
Dissociation Constant (Kd)9.1nM
Enthalpy Change (ΔH)-14.5kcal/mol
Entropy Change (TΔS)-3.6kcal/mol
Gibbs Free Energy Change (ΔG)-10.9kcal/mol
Stoichiometry (n)0.98

This interactive table presents representative thermodynamic data for the binding of a 2,4-diaminopteridine analog (methotrexate) to E. coli DHFR in the presence of NADPH at 37°C, adapted from Sasso et al., 1994. nih.gov

X-ray Crystallography of Compound-Enzyme Complexes

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules at atomic resolution. In the context of drug discovery, resolving the crystal structure of a compound bound to its target enzyme provides a detailed map of the binding interactions, guiding the rational design of more potent and selective inhibitors.

While a crystal structure of this compound complexed with an enzyme is not publicly available, numerous structures of close analogs, particularly methotrexate, in complex with DHFR from various species have been solved. These structures reveal a conserved binding mode for the 2,4-diaminopteridine core.

The 2,4-diaminopteridine ring of these inhibitors typically binds in a deep cleft of the DHFR active site. The amino groups at positions 2 and 4 form crucial hydrogen bonds with the side chain of a conserved acidic residue (e.g., Aspartate 27 in E. coli DHFR) and with the backbone carbonyl oxygen of other residues within the active site. The pteridine ring itself is involved in extensive van der Waals and hydrophobic interactions with surrounding nonpolar amino acid residues.

High-Throughput Screening (HTS) in Target-Based Assays

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. In target-based HTS, a purified enzyme or receptor is used to screen for compounds that modulate its function.

For compounds like this compound, a primary target of interest is DHFR. A typical HTS assay for DHFR inhibitors involves monitoring the enzyme-catalyzed reduction of dihydrofolate to tetrahydrofolate, which is coupled to the oxidation of NADPH to NADP+. The progress of the reaction can be followed spectrophotometrically by measuring the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH.

In an HTS campaign, a large library of compounds, often containing tens of thousands to millions of diverse small molecules, is screened in a miniaturized format (e.g., 384- or 1536-well plates). Each well contains the DHFR enzyme, its substrates (dihydrofolate and NADPH), and a single compound from the library. Compounds that inhibit the enzyme will prevent the decrease in absorbance at 340 nm.

The results of an HTS campaign are typically expressed as the percentage of inhibition for each compound at a fixed concentration. "Hits," or compounds that show significant inhibition, are then subjected to secondary screening to confirm their activity, determine their potency (IC50 value), and rule out false positives. The 2,4-diaminopteridine scaffold is a common feature in many known DHFR inhibitors, and HTS campaigns have been instrumental in identifying novel derivatives with improved properties.

ParameterDescription
Assay PrincipleSpectrophotometric measurement of NADPH consumption at 340 nm.
TargetPurified Dihydrofolate Reductase (DHFR).
SubstratesDihydrofolate and NADPH.
Compound Library SizeTypically >10,000 compounds.
Plate Format384- or 1536-well plates.
Primary EndpointPercentage inhibition of DHFR activity.
Hit CriteriaTypically >50% inhibition at a single concentration.

This interactive table summarizes the key parameters of a typical High-Throughput Screening (HTS) assay for DHFR inhibitors.

Research Applications and Future Directions for 7 Chloro 6 Methylpteridine 2,4 Diamine

Development as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study the function of proteins and biological pathways. The 2,4-diaminopteridine (B74722) scaffold, a key feature of 7-Chloro-6-methylpteridine-2,4-diamine, is known to interact with a variety of enzymes, making it a "privileged scaffold" in drug discovery. ijfmr.comresearchgate.net Derivatives of 2,4-diaminopteridine have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for cell growth and proliferation. ijrpr.com This inhibitory action is the basis for the clinical use of the well-known pteridine (B1203161) derivative, Methotrexate. numberanalytics.com

Given this precedent, this compound holds potential for development as a chemical probe. Its ability to interact with enzyme targets could be exploited to investigate the roles of specific proteins in cellular processes. Modifications to the 6-methyl and 7-chloro substituents could be systematically performed to modulate its binding affinity and selectivity for various targets, including different kinases or reductases. The development of such probes would be invaluable for validating new drug targets and elucidating complex biological mechanisms.

Utilization as a Synthetic Intermediate for Novel Bioactive Pteridine Derivatives

Pteridine derivatives serve as crucial intermediates in the synthesis of pharmacologically active compounds. ijrpr.comderpharmachemica.com A closely related compound, 2,4-diamino-6-chloromethylpteridine (B1208208), is a key starting material in the industrial synthesis of the anticancer drug Methotrexate. nih.gov This highlights the utility of the substituted 2,4-diaminopteridine core as a versatile building block for creating more complex molecules.

This compound can similarly be envisioned as a valuable synthetic intermediate. The chlorine atom at the 7-position and the methyl group at the 6-position provide sites for chemical modification. For instance, the chloro group can be replaced through nucleophilic aromatic substitution reactions to introduce a diverse range of functional groups, thereby creating libraries of novel pteridine derivatives. ontosight.ai These new compounds could then be screened for a wide array of biological activities, including potential antitumor, anti-inflammatory, antimicrobial, or neuroprotective effects, areas where pteridine derivatives have already shown promise. ijrpr.comnih.govijfmr.com Synthetic strategies, potentially utilizing microwave-assisted methods, could be employed to efficiently generate these new chemical entities.

Synthetic Reaction Type Potential Modification Site on this compound Potential Outcome
Nucleophilic Aromatic SubstitutionC7-ChloroIntroduction of amines, thiols, alkoxides to create novel derivatives.
Cross-Coupling ReactionsC7-ChloroFormation of carbon-carbon or carbon-heteroatom bonds to add complexity.
Oxidation of Methyl GroupC6-MethylConversion to hydroxymethyl or carboxyl group for further functionalization.
Acylation/Alkylation of Amino GroupsC2/C4-DiaminoModification of solubility and binding properties.

Bioconjugation Strategies for Targeted Research Tools

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new complex with combined functionalities. wikipedia.org This technique is essential for developing targeted therapies, diagnostic agents, and research tools. The reactive functional groups on a small molecule are critical for its utility in bioconjugation. For example, the C6-chloromethyl group on 2,4-diamino-6-chloromethylpteridine provides a reactive handle for nucleophilic substitution, making it an ideal starting point for attaching the pteridine moiety to proteins, antibodies, or nucleic acids.

For this compound, the 7-chloro group and the 2,4-diamino groups represent potential sites for bioconjugation. While an aromatic chloro group is generally less reactive than a chloromethyl group, it can still undergo nucleophilic aromatic substitution, allowing for conjugation to thiol groups (e.g., on cysteine residues in proteins) or other strong nucleophiles under specific conditions. nih.gov Additionally, the amino groups at the C2 and C4 positions can be targeted for acylation or the formation of imines, providing alternative routes for attachment to biomolecules. mcgill.ca By conjugating this pteridine scaffold to a targeting moiety like an antibody, it could be directed to specific cells or tissues, enabling its use as a targeted drug delivery system or an imaging probe. researchgate.net

Exploration in Emerging Areas of Pteridine Chemistry and Biology

The field of pteridine research is continually expanding, with new biological roles and therapeutic applications being discovered. numberanalytics.com Pteridines are not only involved in fundamental metabolic processes but have also been implicated in diverse areas such as immune system modulation, photoreception, and the regulation of cellular signaling pathways. numberanalytics.commdpi.comencyclopedia.pub

The unique substitution pattern of this compound makes it a candidate for exploration in these emerging fields. For example, the photochemistry of pterins is an area of growing interest, as they can function as photosensitizers and may have played a role in pre-biological evolution. encyclopedia.pubnih.gov Investigating the photochemical properties of this specific derivative could uncover novel applications in photodynamic therapy or as metabolic photoregulators. mdpi.com Furthermore, as our understanding of complex diseases grows, there is a continuous need for new chemical entities to probe novel biological targets. ontosight.aiontosight.ai The synthesis of derivatives from this compound could yield compounds that selectively modulate the activity of understudied enzymes or receptors, opening new avenues for therapeutic intervention in cancer, neurodegenerative diseases, or infectious diseases. um.esnumberanalytics.com

Emerging Research Area Potential Relevance of this compound
Metabolic PhotoregulationPteridine core can absorb UV/blue light; potential as a photoregulator. mdpi.comencyclopedia.pub
Immune System ModulationPteridine derivatives are known to modulate immune responses. numberanalytics.com
Novel Enzyme InhibitionScaffold for developing inhibitors against newly identified therapeutic targets. ontosight.ainih.gov
Diagnostic MarkersPotential for development into probes for detecting disease biomarkers. numberanalytics.com

Challenges and Future Prospects in the Design of Selective Pteridine-Based Agents

A significant challenge in developing pteridine-based therapeutic agents is achieving target selectivity. nih.gov Many enzymes that interact with pteridines, such as kinases and reductases, belong to large families with highly conserved active sites. mdpi.com Consequently, an inhibitor designed for one enzyme may cross-react with other related enzymes, leading to off-target effects. For example, designing inhibitors that are selective for a parasite's DHFR or pteridine reductase 1 (PTR1) over the human equivalent is a major hurdle in developing anti-parasitic drugs. acs.orgnih.gov

Future prospects in the design of selective pteridine-based agents lie in the integration of computational and experimental approaches.

Structure-Based Drug Design: Utilizing high-resolution crystal structures of target enzymes allows for the rational design of inhibitors that exploit subtle differences in the active sites. acs.orgnih.gov This approach can guide the modification of the pteridine scaffold to enhance potency and selectivity.

Scaffold Morphing and Hybridization: Computational techniques like scaffold morphing can be used to design novel molecular architectures based on the pteridine core, potentially leading to compounds with improved selectivity profiles and pharmacokinetic properties. mdpi.commdpi.com

Targeting Allosteric Sites: Instead of competing with the natural substrate at the conserved active site, designing molecules that bind to less conserved allosteric sites can offer a path to greater selectivity. mdpi.com

Addressing Drug Resistance: The emergence of resistance, often through mutations in the target kinase, is a major clinical challenge. researchgate.netresearchgate.net Designing pteridine derivatives that can inhibit these mutant forms or that target the enzyme's substrate-binding site rather than the ATP-binding pocket are promising future strategies. researchgate.net

By leveraging these advanced design strategies, researchers can better address the challenges of selectivity and resistance, paving the way for the development of the next generation of highly effective and safe pteridine-based therapeutics.

Q & A

Q. What are the established synthetic routes for 7-chloro-6-methylpteridine-2,4-diamine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and methylation of pteridine precursors. For example, chlorination of 6-methylpteridine derivatives using POCl₃ or SOCl₂ under reflux (80–100°C) achieves substitution at the 7-position . Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and reaction time (4–6 hours). Evidence from analogous compounds (e.g., 6-chloro-pteridines) shows yields drop below 50% if temperatures exceed 110°C due to decomposition .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy: Absorption maxima at ~220 nm (π→π* transitions) and ~280–350 nm (n→π* transitions) confirm the conjugated pteridine core .
  • ¹H/¹³C NMR: Methyl groups at the 6-position appear as singlets (δ 2.4–2.6 ppm), while aromatic protons exhibit splitting patterns sensitive to chlorine substitution .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 212–215, with isotopic clusters confirming chlorine presence .

Q. How does pH affect the stability of this compound in aqueous solutions?

Answer: Stability studies in buffered solutions (pH 3–9) reveal degradation via hydrolysis of the chloro substituent at pH > 7.4. At pH 8, half-life decreases to <24 hours, forming 7-hydroxy derivatives. For long-term storage, neutral pH (6–7) and inert atmospheres (N₂) are recommended .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for chloro-pteridine derivatives?

Answer: Contradictions often arise from competing nucleophilic substitution (SNAr) vs. radical pathways. To distinguish:

  • Kinetic Isotope Effects (KIE): A KIE > 1 supports SNAr (rate-dependent on leaving group activation).
  • Radical Traps: Adding TEMPO suppresses radical-mediated pathways, isolating SNAr products .
    For example, conflicting reports on 6-chloro-pteridine reactivity were resolved by identifying solvent polarity as a key variable: polar aprotic solvents favor SNAr, while non-polar solvents promote radical intermediates .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Optimize transition states for substitution reactions (e.g., B3LYP/6-31G* level) to predict activation barriers.
  • Molecular Dynamics (MD): Simulate solvation effects on reaction pathways (e.g., water vs. DMF) .
  • Machine Learning (ML): Train models on existing halogenated pteridine datasets to forecast regioselectivity in functionalization reactions .

Q. How can factorial design optimize reaction parameters for scaling up synthesis?

Answer: A 2³ factorial design evaluates:

  • Variables: Temperature (X₁), catalyst loading (X₂), solvent ratio (X₃).
  • Response: Yield (%) and purity (HPLC area%).
    Example optimization for a related chloro-pteridine achieved 85% yield at X₁=90°C, X₂=5 mol%, X₃=3:1 (DMF:H₂O), with ANOVA confirming temperature as the dominant factor (p<0.01) .

Methodological Considerations

Q. How should researchers address conflicting data on substituent effects in chloro-pteridine derivatives?

Answer:

  • Meta-Analysis: Compare datasets using standardized conditions (e.g., solvent, temperature). For example, discrepancies in UV-Vis λmax values (e.g., 220 nm vs. 225 nm) were attributed to solvent polarity differences .
  • Controlled Replication: Repeat experiments with purified reagents and inert conditions to isolate variables.

Q. What experimental frameworks integrate theoretical models for studying reaction mechanisms?

Answer: Link hypotheses to established theories:

  • Frontier Molecular Orbital (FMO) Theory: Predicts nucleophilic attack sites based on LUMO localization.
  • Hammett Plots: Correlate substituent electronic effects (σ values) with reaction rates .

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